molecular formula C6H13NO4 B1234623 Pneumosamine

Pneumosamine

Cat. No. B1234623
M. Wt: 163.17 g/mol
InChI Key: NTBYIQWZAVDRHA-ARQDHWQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pneumosamine is an amino sugar and a dideoxyhexose derivative.

Scientific Research Applications

Research on Related Amino-Sugars

  • Identification and Characterization : A study by Barker, Brimacombe, How, Stacey, and Williams (1961) identified and characterized two amino-sugars, designated ‘pneumosamine’ and ‘amino-sugar X’, from purified Type V Pneumococcus capsular polysaccharide. This research provides foundational knowledge about pneumosamine as a compound (Barker et al., 1961).

Studies Involving Pneumococcus

  • Vaccine Research : Dunbar, Moberley, Nelson, Leach, and Andrews (2007) discussed the PneuMum maternal vaccination trial using a pneumococcal vaccine, highlighting the importance of community consultation in vaccine trials among Indigenous populations. This study underscores the significance of pneumococcal research in public health (Dunbar et al., 2007).

Broader Context of Respiratory Health Research

  • Coal Workers' Health Study : Miller and Maccalman (2009) conducted a study on the health of British coal workers, analyzing the long-term effects of exposure to coalmine dust on mortality from respiratory diseases. This research is relevant in understanding respiratory health, which could be a context for studying pneumosamine (Miller & Maccalman, 2009).

  • Pharmacogenetics Research Network : Giacomini et al. (2007) highlighted the NIH Pharmacogenetics Research Network's efforts in correlating drug response with genetic variation, including research on drugs treating respiratory diseases. This study might provide insights into how pneumosamine could be researched in the context of pharmacogenetics (Giacomini et al., 2007).

properties

Product Name

Pneumosamine

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-amino-3,4,5-trihydroxyhexanal

InChI

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5+,6-/m1/s1

InChI Key

NTBYIQWZAVDRHA-ARQDHWQXSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@@H](C=O)N)O)O)O

SMILES

CC(C(C(C(C=O)N)O)O)O

Canonical SMILES

CC(C(C(C(C=O)N)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pneumosamine
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Pneumosamine
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Pneumosamine

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